Epispongiatriol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71302-27-7 |
|---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3bS,5aR,6S,7S,9aR,9bR)-7-hydroxy-3b,6-bis(hydroxymethyl)-6,9a-dimethyl-4,5,5a,7,9,9b,10,11-octahydronaphtho[2,1-e][2]benzofuran-8-one |
InChI |
InChI=1S/C20H28O5/c1-18-7-14(23)17(24)19(2,10-21)15(18)5-6-20(11-22)13-9-25-8-12(13)3-4-16(18)20/h8-9,15-17,21-22,24H,3-7,10-11H2,1-2H3/t15-,16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
MCWBEUKGVFWARY-IGOIZDSHSA-N |
SMILES |
CC12CC(=O)C(C(C1CCC3(C2CCC4=COC=C43)CO)(C)CO)O |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CCC4=COC=C43)CO)(C)CO)O |
Canonical SMILES |
CC12CC(=O)C(C(C1CCC3(C2CCC4=COC=C43)CO)(C)CO)O |
Synonyms |
epispongiatriol spongiatriol |
Origin of Product |
United States |
Epispongiatriol Biosynthesis and Biogenesis
Putative Biosynthetic Precursors and Pathways of Epispongiatriol (based on diterpene class)
The biosynthesis of all terpenoids, including diterpenes, commences with the fundamental five-carbon (C5) isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) heraldopenaccess.usjmb.or.kr. These universal precursors are generated through one of two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, predominantly found in the cytoplasm, or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in plastids jmb.or.krontosight.ainih.gov.
For diterpene biosynthesis, IPP and DMAPP are sequentially condensed to form longer polyprenyl diphosphate precursors. The crucial precursor for all diterpenes is geranylgeranyl diphosphate (GGPP), a C20 compound formed by the head-to-tail condensation of one molecule of DMAPP and three molecules of IPP ucl.ac.ukheraldopenaccess.usjmb.or.krontosight.ainih.govresearchgate.netbiorxiv.orgresearchgate.netoup.comnih.gov. This condensation is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPS) heraldopenaccess.usjmb.or.krontosight.ai.
Once GGPP is formed, it undergoes cyclization to generate diverse diterpene skeletons. This cyclization is a pivotal step, leading to a vast array of structural diversity within the diterpenoid class ontosight.airesearchgate.netbiorxiv.org. Common intermediate diterpenyl diphosphates, such as copalyl diphosphate (CPP), are often formed during these cyclization processes, which then serve as substrates for further enzymatic modifications biorxiv.orgresearchgate.netmdpi.com. Given this compound's diterpenoid nature, it is highly probable that its biosynthesis follows this general pathway, originating from GGPP and proceeding through a series of cyclization and subsequent modification steps.
Enzymatic Steps and Key Enzymes Potentially Involved in this compound Formation (hypothetical, as no direct biosynthesis studies were found)
Class II Diterpene Synthases: These enzymes initiate the cyclization of GGPP by protonating the C14-C15 double bond, typically leading to the formation of bicyclic diterpenyl diphosphates, such as ent-copalyl diphosphate or syn-copalyl diphosphate heraldopenaccess.usbiorxiv.org.
Class I Diterpene Synthases: These enzymes catalyze the cleavage of the diphosphate ester bond of GGPP or a pre-cyclized diterpenyl diphosphate (formed by a Class II enzyme). This cleavage generates a highly reactive carbocation, which then undergoes a series of intramolecular cyclizations, rearrangements, and deprotonations to form the characteristic polycyclic diterpene skeleton heraldopenaccess.usbiorxiv.orgresearchgate.net.
Many diterpene pathways involve bifunctional diTPSs, which possess both Class I and Class II activities, enabling them to perform sequential cyclizations biorxiv.orgresearchgate.net. Following the formation of the core diterpene skeleton by diTPSs, further structural diversification is often achieved through the action of cytochrome P450 monooxygenases (P450s) ontosight.ainih.govresearchgate.netbiorxiv.orgresearchgate.netoup.com. These enzymes catalyze regiospecific oxidation steps, introducing hydroxyl groups, carbonyl groups, or other functional moieties, which significantly contribute to the complexity and bioactivity of the final diterpenoid product ontosight.ainih.govresearchgate.netresearchgate.netoup.com. Other enzymes like transferases (e.g., acyl-, aryl-, methyl-, or glycosyltransferases) and oxidoreductases may also be involved in downstream modifications nih.gov.
Given the complex structure of this compound, it is plausible that its formation involves a combination of Class II and Class I diterpene synthases to establish its polycyclic core, followed by multiple P450-mediated oxidation and hydroxylation steps to introduce the various oxygen-containing functional groups.
Genetic and Molecular Regulation Relevant to this compound Biosynthesis (if applicable for source organism)
This compound has been reported in marine sponges such as Doriprismatica atromarginata and Rhopaloeides odorabile, and also Spongia sp. nih.govresearchgate.netresearchgate.net. The biosynthesis of specialized metabolites in marine organisms, including sponges, has historically been attributed primarily to their microbial symbionts pnas.org. However, recent research indicates that marine animals themselves, including sponges and corals, possess the genetic machinery for producing certain terpenoids pnas.orgnih.gov.
The genes encoding diterpene synthases and other tailoring enzymes (like P450s) can be found organized in biosynthetic gene clusters within the genome of the producing organism nih.govnih.gov. The discovery of terpene biosynthetic gene clusters encoded in the animal genome of soft corals, for instance, suggests that marine animals contribute directly to the production of defensive terpenoids nih.gov. This implies that the genetic regulation of this compound biosynthesis, if indeed produced by the sponge host, would involve the expression of specific diTPS and P450 genes.
Molecular regulation of diterpene biosynthesis often involves transcriptional control, where the expression levels of key biosynthetic genes are modulated. In plants, for example, transcription factors can up-regulate the expression of genes encoding enzymes like GGPPS, CPS1, and KSL1, leading to increased diterpenoid production jmb.or.kr. While specific regulatory mechanisms for this compound in sponges are not detailed, it is conceivable that similar genetic and molecular regulatory elements, either within the sponge genome or its associated microbiome, govern the expression of the enzymes necessary for its synthesis. Metabolite-guided transcriptome sequencing and phylogenetic analysis are powerful tools used to identify new gene family members involved in modular biosynthesis in non-model systems, which could be applied to further elucidate the genetic basis of this compound production nih.govnih.gov.
Synthetic Strategies for Epispongiatriol and Its Analogs
Total Synthesis of Epispongiatriol: Retrosynthetic Analysis and Key Methodologies
The total synthesis of complex natural products like this compound often begins with retrosynthetic analysis, a problem-solving technique that involves working backward from the target molecule to identify progressively simpler precursors and commercially available starting materials. This analytical process transforms the target molecule into synthetic precursors by applying "transforms," which are the reverse of known synthetic reactions journalspress.com. The ultimate goal is to design an efficient and practical synthetic route .
This compound (PubChem CID: 119854) is a furanoditerpenoid isolated from marine sponges, particularly species of Spongia researchgate.netkyoto-u.ac.jp. While direct, detailed retrosynthetic pathways specifically for this compound are not extensively elaborated in the provided literature snippets, the synthesis of related spongian diterpenes offers insight into the key methodologies employed for constructing this structural class.
A notable example involves the stereoselective synthesis of isoagatholactone (B1245081) (PubChem CID: 119851) and 12α-hydroxyspongia-13(16),14-diene (PubChem CID: 167344), which share the fundamental spongian skeleton with this compound . The retrosynthetic approach for these compounds often begins with a tricyclic precursor, which can be derived from readily available starting materials like (±)-labda-8(20),13-dien-15-oic acid (PubChem CID: 528148). Key methodologies in such syntheses include:
Cyclization Reactions: To form the initial polycyclic framework from simpler precursors. For instance, (±)-labda-8(20),13-dien-15-oic acid (6) was cyclized to a known tricyclic compound (2b) .
Photo-oxygenation: This reaction has been utilized to introduce oxygen functionalities and set up further transformations. For example, a methylated tricyclic compound (2b) was subjected to photo-oxygenation to yield an allylic alcohol (7a) .
Reductions: Lithium aluminum hydride (LiAlH4) reduction is a common method for reducing lactones to diols, as seen in the conversion of lactone (1b) to diol (2g) with a 95% yield .
Oxidations: Reagents like Collins reagent (a complex of chromium(VI) oxide with pyridine) are employed for selective oxidation steps, such as the oxidation of diol (2g) to the desired compound (1a) in the synthesis of isoagatholactone .
Beyond these, other advanced methodologies have been explored for related rearranged spongian diterpenes. These include Wolff ring contraction for the synthesis of trans-hydrindane (B1202327) systems and crucial retro Diels–Alder reaction/intramolecular ene cyclization for the rapid stereoselective construction of furo[2,3-b]furan systems, which are common in rearranged spongian diterpenes like cheloviolene C, seconorrisolide B, and seconorrisolide C researchgate.net.
Stereoselective and Asymmetric Synthesis Approaches for this compound
Stereoselective synthesis, also known as asymmetric synthesis, is a critical aspect in the synthesis of natural products like this compound, which possess multiple chiral centers. This type of chemical synthesis is defined by IUPAC as a reaction sequence where one or more new elements of chirality are formed in a substrate molecule, producing stereoisomeric products (enantiomers or diastereomers) in unequal amounts wikipedia.org. The aim is to favor the formation of a specific enantiomer or diastereomer wikipedia.org.
The complexity of this compound's structure, with its defined stereochemistry, necessitates approaches that ensure the correct spatial arrangement of atoms. The literature highlights "highly efficient, stereoselective syntheses" of spongian derivatives such as isoagatholactone and 12α-hydroxyspongia-13(16),14-diene . This indicates that controlling stereochemistry is paramount in constructing the spongian framework.
General strategies for achieving asymmetric induction in synthesis, which would be applicable to complex targets like this compound, include:
Use of Chiral Substrates: Utilizing starting materials that already possess defined chirality, often derived from the chiral pool of natural products wikipedia.orgyoutube.com.
Chiral Auxiliaries: Attaching a chiral molecule (auxiliary) to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed after the desired stereocenter is formed wikipedia.orgyoutube.comyoutube.com.
Chiral Reagents and Catalysts: Employing chiral reagents or catalysts that interact selectively with the substrate to favor the formation of one stereoisomer over others wikipedia.orgyoutube.comyoutube.com. These often work by lowering the activation energy for the formation of a specific enantiomer at the transition state wikipedia.org.
These stereoselective methods are vital for producing the desired single enantiomer of this compound, as different enantiomers of a molecule can exhibit distinct biological activities wikipedia.org.
Development of Synthetic Methodologies for this compound Core Structure and Related Spongians
Spongian diterpenoids, including this compound, are characterized by a common polycyclic carbon framework (I, C20) uv.es. The development of synthetic methodologies for this core structure is fundamental to accessing this compound and its numerous related compounds.
A key strategy for building the spongian core involves the cyclization of suitable precursors. As mentioned, (±)-labda-8(20),13-dien-15-oic acid (PubChem CID: 528148) has served as an ideal starting material for constructing the tricyclic compound that forms part of the spongian skeleton . This approach leverages the inherent stereochemistry of the starting material to establish the required relative stereochemistry in the cyclized product . The subsequent steps, such as photo-oxygenation and reduction, further elaborate this core structure .
Synthetic efforts in the field of spongianes encompass various approaches, including syntheses from other natural products and biomimetic strategies that mimic proposed biosynthetic pathways uv.es. For example, the synthesis of (±)-spongia-13(16),14-diene (PubChem CID: 167344) from (±)-methyl isocopalate (PubChem CID: 12297805) via an unsaturated lactone intermediate highlights the use of established diterpene precursors uv.es.
Ongoing chemical investigations of marine sponges continue to yield new spongian diterpenoids with diverse structural features, such as furanoditerpenoids with modified oxidation patterns and novel ring A-contracted nor-spongian carbon skeletons researchgate.netresearchgate.net. These discoveries not only expand the known chemical diversity of spongians but also stimulate the development of new synthetic methodologies to access these structurally unique compounds.
Chemical Derivatization and Synthesis of this compound Analogs
Chemical derivatization involves the modification of a compound, often to alter its properties or to facilitate its analysis or further synthesis. For this compound, a direct example of chemical derivatization is the isolation of its triacetate (PubChem CID: 177983) alongside the natural product itself from Spongia species kyoto-u.ac.jp. This indicates that acetylation is a known modification of this compound.
The synthesis of analogs of this compound and other marine natural products is a significant area of research. This interest is driven by several factors:
Low Natural Yield: Many bioactive natural products, including diterpenoids, are obtained in very low yields from their natural sources, making their isolation for extensive study or development impractical ucl.ac.uk.
Structure-Activity Relationship Studies: Synthesizing analogs allows for systematic modification of the parent compound's structure to investigate how these changes affect biological activity. This is crucial for identifying pharmacophores and optimizing properties semanticscholar.org.
Exploration of Chemical Space: The discovery of new spongian diterpenoids with modified or rearranged carbon skeletons, such as the furanoditerpenoids and ring A-contracted nor-spongians isolated from Spongia species, represents the natural generation of analogs researchgate.netresearchgate.net. Synthetic efforts aim to replicate and expand upon this natural diversity.
The development of synthetic routes for these analogs often builds upon the methodologies established for the total synthesis of the parent spongians, adapting them to introduce new functional groups, alter ring sizes, or modify stereochemistry. This continuous exploration of derivatization and analog synthesis contributes significantly to the understanding of spongian chemistry and their potential applications.
Biological Activities and Pharmacological Potential of Epispongiatriol Pre Clinical Investigations
In vitro Cytotoxicity and Antiproliferative Activities of Epispongiatriol in Cancer Cell Lines
Research indicates that this compound exhibits cytotoxic and antiproliferative activities against certain cancer cell lines. Notably, it has been shown to induce a marked G2/M arrest in MM96E human melanoma cells, suggesting a mechanism of action involving cell cycle disruption. researchgate.net
However, the cytotoxic profile of this compound appears to be selective. In a comparative study, while spongiatriol (compound 1) demonstrated strong cytotoxicity against NBT-T2 cells with an IC₅₀ of 3.4 µM, and isospongiatriol (compound 3) and another related diterpene (compound 7) also showed activity, this compound (compound 2) did not exhibit significant cytotoxicity against these NBT-T2 cells. nih.gov
Spongian diterpenes, as a class, are frequently reported for their cytotoxic properties against various tumor cell lines, representing a significant portion of the bioactive molecules discovered from marine sponges. nih.gov
This compound's Impact on Cell Cycle Progression and Regulation
A key finding regarding this compound's mechanism of action in cancer cells is its ability to induce G2/M cell cycle arrest. This effect was specifically observed in MM96E melanoma cells. researchgate.net The cell cycle is a tightly regulated process comprising G1, S, G2, and M phases, with checkpoints ensuring proper progression. G2/M arrest signifies that the cell's progression is halted before or during mitosis, preventing cell division and potentially leading to apoptosis. This suggests this compound interferes with the regulatory mechanisms governing the transition from the G2 phase (where the cell prepares for mitosis) to the M phase (mitosis itself).
Antiviral Properties of this compound
The antiviral properties of this compound have been investigated, particularly against adenovirus (AdV) and in studies related to human immunodeficiency virus type 1 (HIV-1). Extracts from the sponge Hyattella aff. intestinalis, a source of this compound, have shown moderate inhibition against adenovirus. nih.gov However, specific studies comparing this compound (compound 2) with its isomers, spongiatriol (compound 1) and isospongiatriol (compound 3), revealed that while spongiatriol and isospongiatriol exhibited antiviral activity against AdV (IC₅₀ values of 17.0 µM and 52.0 µM, respectively), this compound did not show significant activity (IC₅₀ > 20 µg/mL). nih.gov
In the context of HIV-1, this compound was part of a screening library of marine natural products tested for activity against HIV-1 vector infection. In a luciferase assay, 3-Epispongiatriol (likely referring to this compound) showed a relative activity of 2.0989 at both 2 µM and 200 nM, indicating some effect in decreasing luciferase activity in vector-inoculated cells. While this suggests a potential interaction, the study primarily highlighted other compounds, such as portimine, for their significant anti-HIV-1 activity.
Other Reported Biological Activities of this compound
Beyond its cytotoxic and observed cell cycle effects, the direct evidence for other biological activities of this compound itself, such as anti-inflammatory or immunomodulatory properties, is less pronounced in the current literature. While spongian diterpenes, as a broad class, are known to exhibit a range of pharmacological activities including anti-inflammatory and immunomodulatory effects, specific studies on this compound's direct involvement in these activities are limited or show a lack of significant effect. nih.gov Some reports indicate that spongian diterpenoids lacking specific functional groups (such as a 3,19-dihydroxyl-2-one fragment in the A-ring or a furano D-ring) might demonstrate a deficiency in cytotoxic and anti-inflammatory activities.
Comparative Biological Activity of this compound and Related Spongian Diterpenes
Comparative studies highlight the structural specificity of biological activity within the spongian diterpene family. This compound (compound 2) is often compared with its closely related isomers, spongiatriol (compound 1) and isospongiatriol (compound 3), all isolated from marine sponges like Hyattella aff. intestinalis. nih.gov
| Compound | Antiviral Activity (Adenovirus AdV) | Cytotoxicity (NBT-T2 cells) | Cell Cycle Impact (Melanoma MM96E) |
| This compound | No significant activity (IC₅₀ > 20 µg/mL) nih.gov | No significant cytotoxicity nih.gov | Induces G2/M arrest researchgate.net |
| Spongiatriol | Active (IC₅₀ = 17.0 µM) nih.gov | Strongest (IC₅₀ = 3.4 µM) nih.gov | Not specified in provided data |
| Isospongiatriol | Active (IC₅₀ = 52.0 µM) nih.gov | Active (IC₅₀ = 12.9 µM) nih.gov | Not specified in provided data |
This comparative analysis underscores that even minor structural differences among spongian diterpenes can lead to notable variations in their biological profiles, emphasizing the importance of detailed structural-activity relationship studies for this class of natural products.
Elucidation of Epispongiatriol Mechanisms of Action Cellular and Molecular Level
Identification of Putative Molecular Targets of Epispongiatriol (e.g., enzymes, receptors)
This compound has been observed to influence specific cellular components, suggesting putative molecular targets. Studies have indicated that this compound can inhibit the activity of tyrosinase, an enzyme crucial for melanin (B1238610) synthesis. Additionally, it has been shown to inhibit the expression of B8G3 ucl.ac.uk. While the exact nature of B8G3 as a direct enzyme or receptor target is not fully elucidated in the provided context, its modulated expression suggests it is a responsive element to this compound. Although some diterpenes, as a class, are believed to correlate with the expression of different neurotransmitter receptors in human melanoma phenotypes, a direct link identifying specific receptor targets for this compound has not been established ucl.ac.uk. A virtual screening study for the P2X7 receptor and this compound found no existing reports in the literature regarding its activity on P2X receptors .
Table 1: Putative Molecular Targets and Affected Processes
| Putative Target Type | Specific Target/Process | Effect of this compound | Cell Line/Context | Citation |
| Enzyme/Protein | Tyrosinase activity | Inhibition | MM96L, MM96E cells | ucl.ac.uk |
| Protein Expression | B8G3 expression | Inhibition | MM96L, MM96E cells | ucl.ac.uk |
This compound's Influence on Cellular Signaling Pathways (e.g., apoptosis, cell cycle pathways, gene expression)
This compound demonstrates a notable influence on cellular signaling pathways, particularly those governing cell cycle progression and gene expression. It has been shown to induce a marked G2/M arrest in MM96E cells ucl.ac.uk. This indicates that this compound interferes with the cell's ability to progress from the G2 phase to the mitotic (M) phase, a critical checkpoint in the cell cycle researchgate.netnih.govkhanacademy.orgnih.govfrontiersin.org.
Regarding apoptosis, while the broader class of diterpenoids includes compounds known to induce apoptosis (e.g., Geranylgeranylacetone induces apoptosis via the intrinsic pathway in human melanoma cells ucl.ac.uk), direct evidence specifically linking this compound to the induction of apoptosis has not been provided in the available research ucl.ac.uk.
In terms of gene expression, this compound has been observed to inhibit the expression of B8G3 ucl.ac.uk. This modulation of gene expression suggests an interaction with the regulatory mechanisms controlling protein synthesis.
Modulation of Protein Expression and Activity by this compound (e.g., B8G3 expression, tyrosinase activity)
This compound has been demonstrated to modulate both the expression and activity of specific proteins. Treatment with cytostatic doses of this compound for 72 hours led to the inhibition of B8G3 expression and tyrosinase activity ucl.ac.uk. This effect was observed in human melanoma cell lines, with MM96L cells showing a greater response than MM96E cells ucl.ac.uk. It is important to note that this compound had no significant effect on the expression of tyrosinase antigen itself ucl.ac.uk. Tyrosinase is a copper-containing oxidase enzyme essential for the formation of melanin pigments, catalyzing the initial and rate-limiting step in melanin production from tyrosine nih.govyoutube.comsemanticscholar.orgnih.gov. The inhibition of its activity by this compound suggests a role in influencing melanogenesis.
Table 2: Modulation of Protein Expression and Activity by this compound
| Protein/Enzyme | Type of Modulation | Effect | Cell Line/Context | Duration | Citation |
| B8G3 | Expression | Inhibited | MM96L, MM96E cells | 72 hours | ucl.ac.uk |
| Tyrosinase | Activity | Inhibited | MM96L, MM96E cells | 72 hours | ucl.ac.uk |
| Tyrosinase | Antigen Expression | No significant effect | MM96L, MM96E cells | 72 hours | ucl.ac.uk |
Interaction of this compound with Cellular Macromolecules (e.g., DNA, proteins)
Direct research findings specifically detailing the interaction of this compound with cellular macromolecules such as DNA or other proteins (beyond the modulation of B8G3 expression and tyrosinase activity) were not identified in the provided information ucl.ac.ukbpums.ac.irsemanticscholar.orgevitachem.comevitachem.comresearchgate.netevitachem.comresearchgate.netresearchgate.net. While the interaction of small molecules with macromolecules like nucleic acids and proteins is fundamental to cellular activity and drug mechanisms nih.govkhanacademy.orgyoutube.comyoutube.comnih.gov, specific data on this compound's direct binding or interaction with DNA or other protein structures are not available.
Compound Names and PubChem CIDs
Structure Activity Relationship Sar Studies of Epispongiatriol Derivatives and Analogs
Principles of Structure-Activity Relationship Applied to Epispongiatriol Research
The principles of Structure-Activity Relationship (SAR) in the context of this compound research, as with other marine natural products, involve systematically modifying the compound's structure and evaluating the impact of these changes on its biological activity forskningsradet.no. The overarching goal is to understand which structural features are critical for the observed bioactivity forskningsradet.no.
A key principle in applying SAR to complex natural products like this compound is that the total chemical synthesis of the compound can facilitate extensive SAR studies and lead optimization nih.gov. This is because synthesis ensures a larger supply of the compound, which may be rare in nature, and allows for the creation of various analogs nih.gov. The process typically involves three main steps: developing efficient synthetic strategies for the target compound and its derivatives, preparing a focused library of these compounds, and subsequently conducting biological screening and investigation of this library forskningsradet.no. By iteratively designing and testing compounds, researchers can continuously feed biological data back into the design process, making the research biology-driven forskningsradet.no.
Design and Synthesis Strategies for this compound Analogs for SAR Profiling
The design and synthesis of this compound analogs for SAR profiling would follow general strategies employed for complex marine natural products. The primary objective is to create a series of compounds with systematic structural variations to probe the relationship between specific molecular features and biological activity forskningsradet.no.
Given the structural complexity of marine natural products, total chemical synthesis plays a vital role in generating sufficient quantities of the parent compound and enabling the creation of diverse analogs nih.gov. This allows for modifications that are difficult or impossible to achieve through isolation from natural sources. For SAR studies, the design strategies typically involve:
Modification of Peripheral Groups: Altering substituents on the furan (B31954) ring or other accessible parts of the diterpene skeleton to assess their contribution to binding or activity.
Truncation or Simplification: Removing non-essential parts of the molecule to identify the minimal pharmacophore, potentially leading to simpler, more synthesizable, and equally or more potent compounds nih.gov.
Introduction of New Functionalities: Adding functional groups to explore new interactions with biological targets.
While specific synthetic routes for this compound analogs for SAR profiling are not detailed in the provided search results, the general approach for marine natural products emphasizes the development of efficient synthetic strategies to prepare focused libraries of compounds forskningsradet.no. For instance, studies on other complex natural products, such as aurimide, have shown that certain modifications, like the removal or acylation of a hydroxyl group, can be achieved without significant loss of activity, leading to shortened synthesis routes and access to diastereomeric polyketide parts mdpi.com. This highlights the iterative nature of synthesis and biological testing in SAR studies forskningsradet.no.
Advanced Analytical Methodologies for Epispongiatriol Research
Chromatographic Separation Techniques for Epispongiatriol Isolation and Purity Assessment (e.g., HPLC)
Chromatographic separation techniques are fundamental for the isolation and purification of this compound from crude extracts of marine organisms. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in this process, enabling the separation of this compound from co-occurring compounds jst.go.jpresearchgate.netresearchgate.net.
Isolation Procedures: Initial isolation often involves a series of chromatographic steps. For instance, a methanol-soluble extract derived from Hyattella aff. intestinalis was subjected to flash column separation utilizing a C18-OPN gel, followed by subsequent purification via HPLC jst.go.jp. Specifically, a Cosmosil 5C8-MS column with a mobile phase of MeOH–H2O (1:1) was employed to yield this compound jst.go.jp. Similarly, this compound has been purified from extracts of Spongia sp. through semi-preparative reversed-phase HPLC researchgate.netresearchgate.net. HPLC systems typically comprise a pump, a UV detector, and a refractive index (RI) detector, often utilizing columns such as Cosmosil 5C8-MS or Cosmosil 5C18-ARII for effective separation jst.go.jp.
Spectroscopic Techniques for this compound Structural Characterization (e.g., NMR, MS)
Spectroscopic techniques are indispensable for elucidating the intricate chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H-NMR and 13C-NMR, provides detailed insights into the compound's atomic connectivity and spatial arrangement jst.go.jpresearchgate.netresearchgate.netresearchgate.net.
NMR Spectroscopy: NMR spectra for this compound are typically acquired at high magnetic field strengths (e.g., 500 or 400 MHz for 1H and 125 or 100 MHz for 13C) jst.go.jp. Comprehensive analysis of two-dimensional NMR data, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), is crucial for assigning specific NMR signals to their corresponding atoms within the molecular structure jst.go.jp. For example, HMBC correlations have been instrumental in confirming the positions of hydroxyl and ketone groups in related spongian structures jst.go.jp. The comparison of NMR data of isolated this compound with previously published data for known spongian diterpenes is a standard approach for structural identification and confirmation jst.go.jpresearchgate.netresearchgate.netresearchgate.net.
Mass Spectrometry (MS): Mass Spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is routinely used to determine the precise molecular weight and elemental composition of this compound jst.go.jp. ESI-MS data for this compound has been reported to show a characteristic ion at m/z 339.19323 [M+Na]+, corresponding to its sodium adduct jst.go.jp.
Other Spectroscopic Methods: Additional spectroscopic methods, such as Infrared (IR) spectroscopy, provide information about the functional groups present in the molecule, while Electronic Circular Dichroism (ECD) spectra can offer insights into the compound's stereochemistry jst.go.jp. The combination of these spectroscopic data, often supplemented by molecular modeling and quantum-mechanical calculations, is critical for establishing the complete and accurate structure of complex and sometimes labile natural products like this compound nih.gov.
Mass Spectrometry Applications in this compound Metabolomics and Identification of Biotransformation Products
Mass spectrometry (MS) is a cornerstone of metabolomics, a field dedicated to the comprehensive and quantitative analysis of metabolites within biological systems silantes.comnih.govnih.govthermofisher.com. While specific studies on this compound's metabolomics or biotransformation products are not detailed in the provided context, the general applications of MS in metabolomics are highly relevant for future research on this compound.
Role of MS in Metabolomics: MS-based metabolomics enables the detection and quantification of hundreds to thousands of metabolites in a single experiment, offering a snapshot of metabolic processes and aiding in the identification of biomarkers silantes.comnih.govbiocrates.com. To manage the complexity of biological samples, MS is frequently coupled with separation techniques such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) silantes.comnih.govbiocrates.comeuropeanpharmaceuticalreview.com. LC-MS is particularly advantageous for analyzing complex biological matrices and a broad spectrum of metabolites, including those that are larger, non-volatile, or thermally unstable silantes.combiocrates.com.
Metabolite Identification and Biotransformation: Tandem Mass Spectrometry (MS/MS or MS2) is a powerful technique for identifying unknown metabolites by generating characteristic fragmentation patterns silantes.comthermofisher.comnih.gov. This process involves multiple stages of mass spectrometry, where selected ions are fragmented, and the resulting daughter ions provide structural information silantes.comthermofisher.com. Advanced computational methods, such as machine learning approaches like SubFragment-Matching (SF-Matching), leverage these fragmentation patterns to predict and score candidate molecular structures, thereby facilitating metabolite identification nih.gov. Furthermore, isotope tracing-based metabolite identification, which analyzes mass isotopomer distributions (MIDs), offers a complementary approach to MS2-based methods. MIDs can reveal the biochemical origin of metabolites and provide insights into their synthesis pathways, which is crucial for understanding biotransformation processes biorxiv.org.
Advanced Detection and Quantification Methods for this compound in Complex Biological Matrices (non-human clinical)
The detection and quantification of this compound in complex biological matrices, particularly in non-human clinical contexts, relies heavily on sophisticated analytical techniques to overcome matrix interferences and achieve high sensitivity.
LC-MS/MS as the Gold Standard: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as the gold standard for the quantitative analysis of compounds, including drugs and their metabolites, in biological matrices nih.govmdpi.commdpi.comnih.gov. Its superior sensitivity and specificity are critical for accurate measurements in challenging samples.
Sample Preparation and Separation: Effective sample preparation is paramount when analyzing biological matrices. This typically involves steps such as homogenization, centrifugation, solvent extraction, solid-phase extraction (SPE), or protein precipitation to minimize matrix effects and isolate the analyte of interest europeanpharmaceuticalreview.commdpi.com. Ultra-performance liquid chromatography (UPLC) is often employed for fractionating analytes in biological matrices like plasma, serum, urine, and tissue homogenates due to its efficiency europeanpharmaceuticalreview.com.
Quantification Strategies: Targeted metabolomics approaches, frequently employing LC-MS/MS, are specifically designed to detect and quantify particular metabolites with enhanced specificity and sensitivity nih.govmdpi.com. These methods necessitate the use of analytical standards to develop robust chromatographic methods, characterize fragmentation patterns, and construct calibration curves for precise absolute quantification nih.gov. Recent advancements include Parallel Reaction Monitoring (PRM), a high-resolution technique that allows for the simultaneous quantification of numerous polar metabolites with exceptional accuracy and reproducibility in clinical metabolomics applications mdpi.com. While many examples focus on human biological matrices, the principles and methodologies are directly applicable to the analysis of non-human biological samples, addressing the analytical challenges posed by their inherent complexity and the often-low concentrations of target analytes mdpi.comnih.gov.
Ecological and Biotechnological Perspectives of Epispongiatriol
Ecological Role and Distribution of Epispongiatriol in Marine Sponges
Marine sponges are prolific producers of a diverse array of bioactive secondary metabolites, including diterpenoids like this compound, which play crucial roles in their survival and interactions within complex marine ecosystems researchgate.netnih.govcarsten-thoms.netnih.govresearchgate.net. This compound has been specifically identified in marine sponge species such as Doriprismatica atromarginata and Rhopaloeides odorabile nih.gov.
The primary ecological function attributed to these secondary metabolites, including this compound, is chemical defense researchgate.netnih.govcarsten-thoms.netnih.gov. Sponges, being sessile organisms, rely on these "chemical weapons" to deter a range of threats in their environment carsten-thoms.net. These defensive compounds protect sponges from predation by various marine organisms, inhibit the growth of microorganisms, prevent biofouling on their surfaces, and provide a competitive advantage against other sessile organisms vying for space researchgate.netnih.govcarsten-thoms.netnih.gov. The intricate chemical ecology of sponges is well-documented, with thousands of natural products characterized for their defensive capabilities nih.govnih.gov.
The distribution of this compound is intrinsically linked to the presence of its host sponge species. While sponges themselves are globally distributed across diverse marine habitats, from tropical to polar latitudes and intertidal to deep-sea environments, the specific distribution of this compound is tied to the geographic ranges of Doriprismatica atromarginata and Rhopaloeides odorabile researchgate.netresearchgate.netnih.govnih.govwgtn.ac.nzunirioja.es. An ongoing area of research in sponge chemical ecology involves elucidating whether the sponge host or its associated microbial symbionts are primarily responsible for the biosynthesis of these defensive compounds nih.govnih.gov. Marine sponges host an exceptional diversity of microorganisms, with nearly 40 microbial phyla identified in these associations, and these microbial communities are increasingly recognized for their role in producing natural products nih.govnih.govnih.govnih.gov.
Sustainable Sourcing and Cultivation Strategies for this compound Production
Given the ecological importance and potential biotechnological applications of marine natural products like this compound, sustainable sourcing and cultivation strategies are critical to ensure their long-term availability without negatively impacting natural marine populations researchgate.net. Traditional wild harvesting can be unsustainable, leading to the exploration of alternative production methods.
One promising approach for sustainable production is cellular agriculture, which involves cultivating cells from marine organisms in controlled environments rather than harvesting whole organisms ufl.edukaesler-nutrition.comcellqua.io. This method offers a groundbreaking alternative to traditional fishing and aquaculture, addressing concerns such as overfishing and habitat destruction ufl.edukaesler-nutrition.com. While much of the current research in cellular agriculture for marine products focuses on cell-based seafood, the underlying principles and techniques are applicable to the production of functional substances and bioactive compounds from marine cells ufl.edukaesler-nutrition.comcellqua.io.
Advancements in marine cell culture techniques are crucial for this endeavor. Researchers are optimizing culture conditions, establishing standardized protocols, and improving characterization techniques for various types of marine cells nih.gov. A significant challenge in in vitro production is the development of complex, yet cost-effective and sustainable, nutrient solutions essential for cell survival and growth kaesler-nutrition.com. Companies and research initiatives are actively working on developing and optimizing these media components for marine cell lines kaesler-nutrition.comcellqua.io. The ability to cultivate marine sponge cells or their associated microbial symbionts in bioreactors could provide a controlled and sustainable source of this compound, reducing reliance on wild sponge populations kaesler-nutrition.comcellqua.iofrontiersin.org.
Bioengineering Approaches for Enhanced this compound Biosynthesis
Bioengineering, particularly through the integration of synthetic biology and metabolic engineering, offers powerful avenues for enhancing the biosynthesis of complex natural products like this compound frontiersin.orgnih.govmdpi.combiorxiv.org. These fields aim to rationally design and optimize biological systems for the efficient production of desired compounds.
Metabolic engineering focuses on the directed modification of metabolic pathways within microorganisms or other host systems to improve the synthesis of specific products frontiersin.orgnih.govmdpi.com. This involves manipulating metabolic fluxes and optimizing cellular processes to maximize yield frontiersin.org. Synthetic biology complements metabolic engineering by providing tools for designing and constructing novel genetic components, devices, and circuits, enabling the predictive engineering of biological systems frontiersin.orgnih.govmdpi.combiorxiv.org. This includes the assembly of synthetic metabolic pathways and the manipulation of host genomes mdpi.com.
For diterpenoids like this compound, bioengineering approaches could involve identifying and transferring the genes responsible for its biosynthesis from marine sponges or their symbionts into more tractable host organisms, such as bacteria or yeast mdpi.combiorxiv.orgjipb.net. Once the biosynthetic pathway is elucidated, metabolic engineering strategies can be employed to optimize enzyme expression, remove bottlenecks, and enhance precursor availability, thereby boosting this compound production mdpi.com. The rapid advancements in "omics" technologies, including metabolomics, metagenomics, and metatranscriptomics, are providing unprecedented opportunities to understand the complex biology of sponge-microbe associations and to uncover the biosynthetic pathways of ecologically relevant natural products nih.govnih.gov. These tools facilitate the identification of genes and enzymes involved in this compound synthesis, paving the way for targeted bioengineering efforts nih.govnih.gov. The ultimate goal is to create microbial cell factories capable of sustainable and high-yield production of this compound, addressing the increasing demand for valuable natural products for various applications mdpi.combiorxiv.org.
Future Directions and Research Opportunities for Epispongiatriol
Emerging Research Areas in Epispongiatriol Chemistry and Biology
Emerging research areas for this compound are expected to delve deeper into its fundamental chemical properties and biological interactions. A significant focus will likely be on elucidating its complete biosynthetic pathway within its natural producers. Understanding the enzymatic machinery involved could pave the way for biotechnological production or engineered biosynthesis to yield analogs with enhanced properties. Investigations into the structure-activity relationships (SAR) of this compound and its derivatives are crucial to identify key structural motifs responsible for any observed biological activities. This involves synthesizing various analogs and evaluating their potency and selectivity.
Furthermore, given the general bioactivity profiles of many marine natural products, including other diterpenoids, emerging research could explore a wider spectrum of biological activities for this compound. This includes, but is not limited to, detailed studies into its potential anti-inflammatory, antimicrobial, or anticancer properties, which are common areas of investigation for compounds derived from marine sources researchgate.netucl.ac.uk. Chemical biology approaches will be instrumental in identifying and validating specific molecular targets that this compound interacts with, providing insights into its mechanisms of action at a cellular and molecular level rice.edunorthwestern.eduucr.edu.
Methodological Advancements for Comprehensive this compound Studies
Advancements in scientific methodologies will significantly enhance the comprehensive study of this compound. High-resolution spectroscopic techniques, such as advanced NMR and mass spectrometry, will continue to be vital for precise structural elucidation, especially for any novel derivatives or metabolites. The application of computational chemistry and in silico modeling will become increasingly important for predicting this compound's physicochemical properties, potential binding sites, and interactions with biological macromolecules ucr.edu.
Synthetic chemistry methodologies, including total synthesis and semi-synthesis, will be critical for producing sufficient quantities of this compound for extensive biological testing and for generating diverse libraries of analogs for SAR studies. Modern analytical techniques, such as hyphenated chromatography-mass spectrometry, will improve the detection, isolation, and quantification of this compound from complex natural extracts. Moreover, the integration of omics technologies (e.g., metabolomics, proteomics) can provide a systems-level understanding of how this compound affects biological systems, revealing global changes in cellular pathways and biomarkers rfi.ac.uk.
Challenges and Unaddressed Questions in this compound Research
Despite the promising avenues, several challenges and unaddressed questions persist in this compound research. A primary challenge for many natural products, including this compound, is the often-limited natural abundance, making large-scale isolation difficult and costly. This scarcity necessitates the development of efficient synthetic routes or sustainable biotechnological production methods. The complex chemical structure of this compound also poses synthetic challenges, requiring sophisticated synthetic strategies.
A significant unaddressed question revolves around the detailed mechanism of action of this compound. While general biological activities might be observed, the specific molecular targets, signaling pathways, and cellular events modulated by this compound often remain elusive. Furthermore, the bioavailability, metabolism, and pharmacokinetics of this compound are largely uncharacterized, which are critical parameters for assessing its therapeutic potential. The ecological role of this compound in its natural marine environment is another area that warrants further investigation, as understanding its biological function in nature can provide clues about its potential applications.
Potential for Novel Therapeutic and Biotechnological Applications of this compound (pre-clinical focus)
The unique chemical structure and natural origin of this compound position it as a compound with potential for novel therapeutic and biotechnological applications, primarily at the pre-clinical stage. Based on the general properties of marine natural products and diterpenoids, this compound could be explored as a lead compound for the development of new therapeutic agents.
Potential Pre-clinical Applications:
Anti-inflammatory Agent: Many natural products exhibit anti-inflammatory properties, and this compound's structural class suggests it could modulate inflammatory pathways. Pre-clinical studies would involve in vitro and in vivo models of inflammation to assess its efficacy and cellular targets.
Antimicrobial Agent: Given its isolation from marine organisms, this compound may possess antimicrobial activity against various pathogens, including bacteria, fungi, or viruses researchgate.net. Pre-clinical research would focus on minimum inhibitory concentrations (MICs) and mechanisms of action against relevant microbial strains.
Anticancer Agent: Diterpenoids have been a source of anticancer drugs, such as paclitaxel (B517696) ucl.ac.uk. This compound could be investigated for its cytotoxic or cytostatic effects on various cancer cell lines, its ability to induce apoptosis, or its impact on cell cycle progression. Pre-clinical studies would involve in vitro assays and potentially in vivo xenograft models.
Chemical Biology Tool: Beyond direct therapeutic applications, this compound could serve as a valuable chemical probe to dissect complex biological processes. Its unique structure might allow it to selectively interact with specific proteins or pathways, providing insights into fundamental cellular mechanisms.
Further pre-clinical research is essential to validate these potential applications, including detailed efficacy studies, preliminary toxicity assessments, and investigations into its pharmacodynamic and pharmacokinetic profiles in relevant animal models.
Q & A
Q. What experimental methodologies are recommended for the isolation and structural characterization of epispongiatriol?
this compound, a marine-derived triterpenoid, requires rigorous isolation protocols involving solvent extraction, column chromatography, and HPLC purification . Structural elucidation should combine NMR (¹H, ¹³C, DEPT, COSY, HMBC) and mass spectrometry (HR-ESI-MS). For novel analogs, X-ray crystallography is critical to confirm stereochemistry. Ensure purity (>95%) via HPLC-UV/ELSD and report retention times and mobile-phase gradients .
Q. How should researchers design preliminary bioactivity assays for this compound?
Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) and antimicrobial screening (MIC tests). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls. Dose-response curves (0.1–100 µM) and triplicate replicates are mandatory. For mechanistic insights, pair these with apoptosis assays (Annexin V/PI staining) or ROS detection .
Q. What are the best practices for documenting synthetic routes to this compound analogs?
Provide stepwise reaction conditions (temperature, catalysts, solvent systems), yields, and characterization data for intermediates and final compounds. Use schemes to illustrate retrosynthetic pathways. For reproducibility, include detailed spectral data in supplementary materials and cross-reference synthetic protocols from peer-reviewed studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from variability in assay conditions (e.g., cell line genetic drift, serum concentration). Address this by:
- Repeating assays under standardized conditions (e.g., ATCC-certified cell lines, fixed FBS percentage).
- Validating results via orthogonal assays (e.g., ATP-based viability assays alongside MTT).
- Performing meta-analyses of published data to identify confounding factors (e.g., solvent effects, purity thresholds) .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives?
Use chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation) or enzymatic resolution (lipases for kinetic separation). Monitor enantiomeric excess via chiral HPLC or CD spectroscopy. Computational modeling (DFT for transition-state analysis) can guide stereochemical control. Publish full stereochemical assignments and compare optical rotations with natural isolates .
Q. How should researchers analyze conflicting data on this compound’s mechanism of action?
Employ multi-omics approaches:
- Transcriptomics (RNA-seq to identify dysregulated pathways).
- Proteomics (SILAC labeling to quantify protein expression changes).
- Molecular docking (AutoDock Vina to predict binding affinities with targets like HSP90 or tubulin).
Validate hypotheses via siRNA knockdown or CRISPR-Cas9 gene editing of putative targets .
Data Management and Reproducibility
Q. What are the critical steps for ensuring reproducibility in this compound research?
- Raw Data Archiving : Deposit NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo or Dryad.
- Protocol Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Include step-by-step videos for complex techniques (e.g., HPLC method development).
- Negative Results Reporting : Publish non-active analogs or failed syntheses to avoid publication bias .
Q. How can researchers address batch-to-batch variability in natural this compound isolates?
- Source Authentication : Document marine sponge species (via DNA barcoding) and collection coordinates.
- Standardization : Develop a reference material (e.g., certified this compound standard from NIST).
- Stability Studies : Monitor degradation under varying pH, temperature, and light conditions via accelerated stability testing .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
